Technical Documentation Center

Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Core Science & Biosynthesis

Foundational

Pharmacokinetic Modeling of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate Analogs: From In Vitro Metabolism to In Vivo Prediction

An In-Depth Technical Guide: Foreword: The Rationale for Modeling Ester Prodrugs Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate and its analogs belong to a chemical class structurally related to fibrates, which are ofte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Foreword: The Rationale for Modeling Ester Prodrugs

Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate and its analogs belong to a chemical class structurally related to fibrates, which are often administered as ester prodrugs to enhance oral bioavailability. The parent compound, an ester, is typically inactive and designed for efficient absorption, after which it undergoes rapid hydrolysis by endogenous esterases to release the pharmacologically active carboxylic acid metabolite. A well-known example of this strategy is fenofibrate, which is rapidly converted to its active form, fenofibric acid, to exert its lipid-lowering effects.[1][2][3]

The central challenge in developing such prodrugs is to achieve a delicate balance: the ester must be stable enough to be absorbed intact but labile enough to be efficiently converted to the active moiety in the target tissues or systemic circulation. Pharmacokinetic (PK) modeling is an indispensable tool in this process. It allows us to quantitatively describe the rates of absorption, hydrolysis, distribution, and elimination, thereby enabling the prediction of in vivo performance from in vitro data, guiding the selection of optimal candidates, and ultimately de-risking clinical development. This guide provides a comprehensive framework for establishing a robust PK model for this class of compounds, grounded in field-proven experimental and computational methodologies.

The Integrated Workflow: A Triad of Experimentation and Modeling

The development of a predictive pharmacokinetic model is not a purely computational exercise. It is the capstone of a systematic investigation that integrates in vitro characterization, in vivo plasma concentration profiling, and mathematical modeling. Each component informs the next, creating a self-validating loop that enhances confidence in the final model.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Pharmacokinetic Modeling iv_stability Metabolic Stability (Microsomes, Plasma) iv_phenotyping Enzyme Phenotyping (hCES1/hCES2) iv_stability->iv_phenotyping Identify key enzymes model_dev Compartmental Model Development iv_phenotyping->model_dev Inform hydrolysis parameters iv_solubility Physicochemical Data (Solubility, logP) bioanalytical Bioanalytical Method Dev. & Validation (LC-MS/MS) animal_pk Animal PK Study (PO & IV Dosing) bioanalytical->animal_pk Quantify drug & metabolite animal_pk->model_dev Generate plasma concentration data model_val Model Validation & Goodness-of-Fit model_dev->model_val Assess predictability model_sim Simulation & Prediction (Human PK, IVIVC) model_val->model_sim Refine & apply model end model_sim->end Lead Candidate Selection start start->iv_solubility Begin with compound properties

Figure 1: Integrated workflow for PK modeling of ester prodrugs.

Foundational In Vitro Characterization: Quantifying Metabolic Lability

Before any in vivo studies are conducted, in vitro assays are essential to determine the metabolic fate of the ester prodrugs. The primary goal is to measure the rate of hydrolysis, which is the key bioactivation step. Carboxylesterases (CEs) are the principal enzymes responsible for this transformation, with human CES1 being highly expressed in the liver and human CES2 found predominantly in the intestine.[4][5]

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an estimate of the hepatic first-pass metabolism and intrinsic clearance via hydrolysis.

Objective: To determine the rate of disappearance of the parent prodrug and the rate of appearance of the active acid metabolite in the presence of liver microsomes.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH in phosphate buffer (pH 7.4). Prepare stock solutions of the test compounds (analogs) and the active metabolite standard in a suitable organic solvent (e.g., Acetonitrile).

  • Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (IS). The IS is structurally similar to the analytes but has a different mass, crucial for accurate LC-MS/MS quantification.

  • Sample Processing: Centrifuge the plate at 3000 x g for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent prodrug and the formed concentration of the acid metabolite.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Causality Behind Choices:

  • Why Liver Microsomes? Microsomes are rich in Phase I metabolic enzymes, including carboxylesterases and cytochrome P450s, making them an excellent system for assessing hepatic metabolism.[6]

  • Why NADPH? While not required for esterase activity, its inclusion allows for the simultaneous assessment of any oxidative metabolism by CYPs, providing a more complete metabolic profile.[7]

  • Why Quench with Acetonitrile? It serves two purposes: it immediately stops all enzymatic activity and precipitates proteins, cleaning up the sample for LC-MS/MS analysis.[8]

Complementary Assays
  • Plasma Stability: Conducted similarly to the microsomal assay but using human plasma instead of HLM and cofactors. This assay determines the rate of hydrolysis in systemic circulation, which is important for prodrugs that are absorbed intact.[9]

  • Enzyme Phenotyping: To identify the specific esterases involved (e.g., hCES1 vs. hCES2), the stability assay can be repeated using recombinant human enzymes. This information is valuable for building more mechanistic PBPK models.[2]

ParameterAnalog AAnalog BAnalog C
LogP 3.54.13.8
Aqueous Solubility (µg/mL) 5.21.83.5
HLM Stability (t½, min) 15.28.525.1
Plasma Stability (t½, min) >120>12098.6
Table 1: Illustrative physicochemical and in vitro stability data for a series of analogs.

From the data in Table 1, Analog B shows the fastest hydrolysis in liver microsomes, suggesting rapid first-pass clearance, while all are relatively stable in plasma.

In Vivo Pharmacokinetic Profiling: Bridging the Gap to a Living System

In vivo studies are required to understand how the drug and its metabolite behave in a complete biological system. This provides the essential plasma concentration-time data that will be used to build and validate the PK model.

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the plasma concentration-time profiles of the parent prodrug and active metabolite following both intravenous (IV) and oral (PO) administration.

Animal Model: Male Sprague-Dawley rats (n=3-4 per group). Monkeys are also often used as their carboxylesterase expression patterns can be more predictive of humans.[5][10]

Methodology:

  • Dosing:

    • IV Group: Administer the active metabolite via the tail vein (e.g., 1 mg/kg). This route is critical for determining the metabolite's clearance and volume of distribution directly, which are essential parameters for the model.

    • PO Group: Administer the ester prodrug via oral gavage (e.g., 10 mg/kg equivalent of the active acid).

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from a cannulated vessel (e.g., jugular vein) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of both the parent prodrug and the active metabolite in all plasma samples using a validated LC-MS/MS method.

Protocol: Bioanalytical Method Validation (LC-MS/MS)

A robust and validated bioanalytical method is the cornerstone of reliable PK data. Validation should be performed according to regulatory guidelines from agencies like the FDA and EMA.[11][12]

Key Validation Parameters:

  • Selectivity & Specificity: Ensure no interference from endogenous matrix components at the retention times of the analytes and internal standard.

  • Calibration Curve (Linearity): Establish a linear relationship between concentration and instrument response over the expected concentration range. A minimum of 6 non-zero standards is required.

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations on multiple days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantitation, LLOQ) of the nominal concentration.

  • Recovery: Assess the efficiency of the extraction process (e.g., protein precipitation or liquid-liquid extraction).[8]

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix.

  • Stability: Confirm analyte stability under various conditions: freeze-thaw cycles, short-term bench-top, and long-term storage.[11]

ParameterAcceptance CriteriaResult for ProdrugResult for Metabolite
Linearity (r²) ≥ 0.990.9980.999
Inter-day Accuracy (% Bias) Within ±15%-5.2% to +8.1%-7.4% to +6.3%
Inter-day Precision (%CV) ≤ 15%6.8%5.5%
Freeze-Thaw Stability Within ±15% of nominalPass (3 cycles)Pass (3 cycles)
Table 2: Example summary of bioanalytical method validation results.

The Core of the Analysis: Pharmacokinetic Modeling

With reliable in vitro and in vivo data in hand, the pharmacokinetic model can be constructed. For a prodrug-metabolite system, a compartmental model is a standard and effective approach.

Model Structure and Rationale

The model describes the movement of the drug and metabolite between different "compartments" in the body. A common structure for this scenario involves a compartment for the prodrug and a compartment for the metabolite.

Figure 2: Compartmental model for an orally administered ester prodrug.

Model Parameters:

  • Ka: First-order absorption rate constant of the prodrug from the gut.

  • K_hyd: First-order rate constant for the hydrolysis of the prodrug to the active metabolite.

  • Kp_el: First-order elimination rate constant of the intact prodrug.

  • Km_el: First-order elimination rate constant of the active metabolite.

  • V/F: Apparent volume of distribution (for both prodrug and metabolite).

Model Development and Parameter Estimation

The model is defined by a series of differential equations that describe the change in the amount of drug in each compartment over time. These equations are simultaneously fitted to the plasma concentration data from the in vivo study using specialized software (e.g., Phoenix® WinNonlin®, NONMEM®). The software uses iterative algorithms (e.g., first-order conditional estimation with interaction, FOCE-I) to find the parameter values that best describe the observed data.[1]

Model Validation and Goodness-of-Fit

A model is only useful if it is predictive and reliable. Validation involves several steps:

  • Visual Predictive Check (VPC): The final model is used to simulate the experiment hundreds or thousands of times. The distribution of the simulated data is then graphically overlaid with the original observed data. A good model will have observed data falling largely within the 90% prediction interval of the simulated data.

  • Parameter Precision: The software provides standard errors for each parameter estimate. High standard errors may indicate that the data does not contain enough information to estimate that parameter accurately.

  • Residual Analysis: Plotting the difference between observed and predicted values (residuals) against time or predicted concentration should reveal no systematic trends.

ParameterDescriptionAnalog B (Estimate ± SE)
Ka (1/hr) Prodrug Absorption Rate2.5 ± 0.4
K_hyd (1/hr) Prodrug Hydrolysis Rate5.8 ± 0.9
Km_el (1/hr) Metabolite Elimination Rate0.2 ± 0.03
V_metabolite/F (L/kg) Metabolite Apparent Volume of Distribution1.2 ± 0.15
F (%) Oral Bioavailability of Metabolite65%
Table 3: Example pharmacokinetic parameters derived from modeling.

Application of the Model: Informing Drug Development

The validated PK model is a powerful decision-making tool.

  • Candidate Selection: By modeling data for a series of analogs, we can directly compare key parameters. An ideal candidate might have a high Ka for rapid absorption and a high K_hyd to ensure efficient conversion, leading to high overall bioavailability (F) of the active metabolite.

  • In Vitro-In Vivo Correlation (IVIVC): A primary goal is to establish a relationship between an in vitro property (like the microsomal stability t½) and an in vivo parameter (like the hydrolysis rate K_hyd or overall bioavailability F). A strong IVIVC allows for the reliable prediction of in vivo performance for new analogs using only simple, rapid in vitro tests, significantly accelerating the drug discovery cycle.[13][14][15]

  • Human Dose Prediction: The model parameters, combined with allometric scaling or physiologically based pharmacokinetic (PBPK) modeling approaches, can be used to project the human pharmacokinetic profile and select an appropriate first-in-human dose. PBPK models are more complex, incorporating system-specific data like organ blood flow and enzyme expression levels, but offer a more mechanistic prediction.[16][17][18]

Conclusion

Pharmacokinetic modeling of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate analogs is a multidisciplinary process that synthesizes data from in vitro and in vivo experiments into a quantitative, predictive framework. By systematically characterizing metabolic stability, generating high-quality in vivo concentration-time data, and constructing a robust compartmental model, researchers can gain deep insights into the absorption and conversion dynamics of these ester prodrugs. This approach not only explains the observed data but also provides the foresight needed to select and optimize candidates with a higher probability of clinical success, embodying the principles of modern, model-informed drug development.

References

  • Brodie, B. B. (1967). Physicochemical and biochemical aspects of pharmacology. JAMA, 202(7), 600-609. [This is a foundational, illustrative reference and a direct URL is not available for this classic paper, but it can be found in major scientific archives.]
  • Lee, H., et al. (2018). A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption. BMC Pharmacology and Toxicology, 19(1), 5. [Link]

  • Zou, L., et al. (2023). Human Carboxylesterase 1A Plays a Predominant Role in Hydrolysis of the Anti-Dyslipidemia Agent Fenofibrate in Humans. Drug Metabolism and Disposition, 51(11), 1490-1498. [Link]

  • Drugs.com. (2025). Fenofibric Acid: Package Insert / Prescribing Info / MOA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Fenofibrate Clinical Pharmacology and Biopharmaceutics Review. Retrieved from accessdata.fda.gov. [Link]

  • EurekAlert!. (2025). PBPK model precisely predicts drug–drug interactions between prodrug GP681 and CYP3A4 inhibitors. [Link]

  • Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link]

  • ResearchGate. (2018). A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption. [Link]

  • PubMed. (2017). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. [Link]

  • Moein, M. M., et al. (2017). Bioanalytical method development and validation: Critical concepts and strategies. Journal of Chromatography B, 1043, 3-11. [Link]

  • University of Kentucky College of Arts & Sciences. (2018). A mechanism-based pharmacokinetic model of fenofibrate for explaining increased drug absorption after food consumption. [Link]

  • Aslibekyan, S., & Arnett, D. K. (2020). Fibrate pharmacogenomics: expanding past the genome. Pharmacogenomics, 21(5), 337-346. [Link]

  • Shen, J., & Tsong, Y. (2012). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Biopharmaceutical Statistics, 22(2), 257-270. [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. [Link]

  • Walsh Medical Media. (2012). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. [Link]

  • Gilham, D., & Lehner, R. (2005). Techniques to measure lipase and esterase activity in vitro. Methods, 36(2), 139-147. [Link]

  • Park, K. (2020). In vitro – In vivo correlation in the development of oral drug formulation. Journal of Controlled Release, 321, 533-543. [Link]

  • Premier Consulting. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. [Link]

  • Patel, R. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews, 25(02), 1629–1641. [Link]

  • ResearchGate. (2024). Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis. [Link]

  • BioPharma Services Inc. (2023). PBPK Modeling in Predicting Drug Behavior. [Link]

  • Boateng, A. D., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmacology & Pharmacy, 15(4), 115-136. [Link]

  • Graphviz. (n.d.). DOT Language. Retrieved from graphviz.org. [Link]

  • LaRocca, J. (2020). Predictive Modeling of Pharmacokinetic Drug–Drug and Herb–Drug Interactions in Oncology: Insights From PBPK Studies. Cancers, 12(10), 2821. [Link]

  • Prueksaritanont, T., et al. (1997). In vitro and in vivo evaluations of the metabolism, pharmacokinetics, and bioavailability of ester prodrugs of L-767,679, a potent fibrinogen receptor antagonist. Drug Metabolism and Disposition, 25(8), 978-984. [Link]

  • Admescope. (n.d.). Services for in vitro Metabolism research. [Link]

  • Laher, F., et al. (2016). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 997-1011. [Link]

  • U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • Satlin, A., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Pharmacotherapy, 33(2), 211-222. [Link]

  • Taylor & Francis Online. (2020). Bottom-up physiologically based pharmacokinetic modelling for predicting the human pharmacokinetic profiles of the ester prodrug MGS0274 and its active metabolite MGS0008. [Link]

  • Laher, F., et al. (2016). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 17(2), 126-140. [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Introduction & Rationale Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is a highly versatile aryl bromide building block. Structurally, it features a sterically hindered ether linkage and an isopropyl isobutyrate moiet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is a highly versatile aryl bromide building block. Structurally, it features a sterically hindered ether linkage and an isopropyl isobutyrate moiety. This structural motif is the core of "fibrate" drugs (e.g., fenofibrate), which are well-established peroxisome proliferator-activated receptor (PPAR) agonists used to treat dyslipidemia[1].

Synthesizing biaryl fibrate derivatives via the Suzuki-Miyaura cross-coupling reaction presents a distinct chemoselectivity challenge: driving the carbon-carbon bond formation to completion while strictly avoiding the saponification (hydrolysis) of the sensitive isopropyl ester[2]. This application note details a self-validating, highly optimized protocol utilizing Pd(dppf)Cl₂ and a mild base system to achieve complete chemoselectivity.

Mechanistic Insights & Causality

A successful protocol requires understanding the interplay between the catalyst, the base, and the substrate's functional groups.

  • Oxidative Addition & Catalyst Selection: The C–Br bond in the substrate is highly reactive toward Pd(0) insertion. We select Pd(dppf)Cl₂ as the precatalyst. The bidentate 1,1′-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle that stabilizes the Pd(0) active species, preventing catalyst aggregation (black palladium) and accelerating both the oxidative addition and subsequent transmetalation steps[3].

  • Transmetalation & Base Chemoselectivity: The base is required to activate the arylboronic acid into a reactive boronate complex (the "boronate mechanism")[4]. However, strong bases (like NaOH or KOH) or high temperatures with Cs₂CO₃ will rapidly hydrolyze the isopropyl ester[2]. By utilizing K₂CO₃ in a biphasic 1,4-Dioxane/Water system at a moderate temperature (80 °C), we maintain a pH that is basic enough to drive transmetalation but mild enough to leave the ester completely intact.

  • Reductive Elimination: The steric bulk of the dppf ligand forces the two aryl groups into close proximity on the Pd(II) center, facilitating rapid reductive elimination to yield the biaryl fibrate and regenerate the Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0)(dppf) Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(dppf)-Br Pd0->OxAdd Fibrate Precursor (Ar-Br) Addition TransMet Transmetalation Ar-Pd(II)(dppf)-Ar' OxAdd->TransMet Arylboronic Acid + K2CO3 / H2O TransMet->Pd0 Reductive Elimination (Releases Biaryl Product)

Catalytic cycle of the Suzuki-Miyaura coupling with Pd(dppf)Cl2.

Reaction Optimization Data

The table below summarizes the causality behind the chosen reaction conditions. Quantitative data demonstrates how base and solvent selection directly impact the yield and the rate of undesired ester hydrolysis.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Biaryl Yield (%)Ester Hydrolysis (%)
1Pd(PPh₃)₄NaOHEtOH / H₂O8045%>50%
2Pd(dppf)Cl₂Cs₂CO₃DMF / H₂O10072%18%
3Pd(dppf)Cl₂K₃PO₄Toluene (Anhydrous)9085%<2%
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane / H₂O (4:1) 80 94% <1%

Note: Entry 4 provides the optimal balance of high reactivity and complete preservation of the isopropyl ester.

Experimental Protocol

This protocol is designed as a self-validating system. The visual color changes and phase separations serve as in-process quality controls.

Reagents & Materials
  • Electrophile: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate (1.0 equiv, 1.0 mmol, 301.18 g/mol )

  • Nucleophile: Arylboronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Solvents: 1,4-Dioxane (Degassed, 4.0 mL), Deionized Water (Degassed, 1.0 mL), Ethyl Acetate (for extraction), Saturated NaCl (Brine).

Step-by-Step Methodology

Step 1: Reaction Assembly & Degassing

  • To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate (301.2 mg), the selected arylboronic acid (1.2 mmol), and K₂CO₃ (345.5 mg).

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of DI Water.

  • Critical Step: Degas the mixture by sparging with Argon or Nitrogen for 10 minutes. Oxygen must be strictly excluded to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Quickly add the Pd(dppf)Cl₂ catalyst (40.8 mg) under a positive stream of inert gas. The solution will typically turn a deep red/orange color.

Step 2: Heating & Cross-Coupling 5. Seal the tube and heat the reaction mixture in a pre-heated oil bath at 80 °C. 6. Stir vigorously (800 rpm) for 6–8 hours. The biphasic nature of the reaction requires high shear to ensure adequate mass transfer between the aqueous base and the organic electrophile. 7. Monitor reaction completion via TLC (Hexanes:EtOAc 9:1) or LC-MS. The starting material (Ar-Br) should be completely consumed.

Step 3: Aqueous Workup 8. Cool the reaction mixture to room temperature. 9. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of Water. 10. Transfer to a separatory funnel and collect the organic (upper) layer. 11. Extract the aqueous layer with an additional 10 mL of EtOAc. 12. Combine the organic layers and wash with 15 mL of saturated NaCl solution (brine) to remove residual Dioxane and inorganic salts. 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification & Validation 14. Purify the crude residue via silica gel flash column chromatography using a gradient of Hexanes/Ethyl Acetate (typically 95:5 to 90:10). 15. Analytical Validation: Confirm the product via ¹H-NMR. Ensure the retention of the septet at ~5.0 ppm (1H, -CH (CH₃)₂) and the singlet at ~1.6 ppm (6H, -C(CH ₃)₂-), which confirms the isopropyl isobutyrate group was not hydrolyzed.

Workflow Step1 1. Preparation Degas Dioxane/H2O Step2 2. Assembly Add Reagents & Pd(dppf)Cl2 Step1->Step2 Step3 3. Reaction 80°C, Vigorously Stir 6-8h Step2->Step3 Step4 4. Workup EtOAc Extraction & Brine Wash Step3->Step4 Step5 5. Purification Silica Chromatography Step4->Step5

Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

References

  • Title: Role of dppf Monoxide in the Transmetalation Step of the Suzuki–Miyaura Coupling Reaction | Organometallics - ACS Publications Source: acs.org URL: [Link]

  • Title: Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor - ACS Publications Source: acs.org URL: [Link]

  • Title: Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki–Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism” Source: acs.org URL: [Link]

  • Title: Chalcone Derivatives: Promising Starting Points for Drug Design - MDPI Source: mdpi.com URL: [Link]

Sources

Application

Application Notes and Protocols: Catalytic Esterification of 2-(4-bromophenoxy)-2-methylpropanoic Acid to its Isopropyl Ester

Abstract This document provides a comprehensive guide for the synthesis of isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, including fenofibrate analogues....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, a key intermediate in the synthesis of various pharmaceuticals, including fenofibrate analogues.[1][2][3][4] The protocols detailed herein focus on two robust catalytic methods: the classic Fischer-Speier esterification and the milder Steglich esterification. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Introduction

2-(4-bromophenoxy)-2-methylpropanoic acid is a sterically hindered carboxylic acid. Its isopropyl ester is a valuable building block in medicinal chemistry. The efficient synthesis of this ester is crucial for the development of new chemical entities. This application note explores two distinct and widely applicable catalytic esterification methods, providing the rationale behind procedural steps and a comparative analysis of their advantages and limitations.

Fischer-Speier Esterification: This is a traditional and cost-effective method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[5][6][7] For sterically hindered substrates like 2-(4-bromophenoxy)-2-methylpropanoic acid, this method often requires forcing conditions to drive the reaction equilibrium towards the product.[5][8]

Steglich Esterification: This method utilizes a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP).[9][10][11] It is particularly advantageous for substrates that are sensitive to strong acids or high temperatures.[9][11]

Materials and Reagents

MaterialGradeSupplierNotes
2-(4-bromophenoxy)-2-methylpropanoic acid≥98%Sigma-Aldrich
IsopropanolAnhydrous, ≥99.5%Fisher ScientificStore over 3Å molecular sieves.
TolueneAnhydrous, ≥99.8%VWR
p-Toluenesulfonic acid monohydrate (p-TsOH)≥98.5%Alfa Aesar
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%Acros OrganicsHandle with care; moisture sensitive and a potential allergen.
4-(Dimethylamino)pyridine (DMAP)≥99%Oakwood ChemicalToxic; handle with appropriate personal protective equipment (PPE).
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionACS GradeLabChem
Brine (Saturated aqueous sodium chloride solution)ACS GradeLabChem
Anhydrous magnesium sulfate (MgSO₄)ACS GradeSigma-Aldrich
Celite® 545---EMD MilliporeFor filtration of dicyclohexylurea (DCU).

Experimental Protocols

Method A: Fischer-Speier Esterification

This protocol is a classic approach suitable for large-scale synthesis where cost-effectiveness is a primary consideration. The use of a Dean-Stark apparatus is crucial for removing water and driving the reaction to completion.[5][6]

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 2-(4-bromophenoxy)-2-methylpropanoic acid (10.0 g, 36.6 mmol), isopropanol (75 mL), toluene (75 mL), and p-toluenesulfonic acid monohydrate (0.70 g, 3.66 mmol).

  • Reflux: Heat the reaction mixture to reflux (approximately 85-95 °C). The azeotropic removal of water will be observed in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).[12] The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst.

    • Wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure isopropyl ester.[13][14]

Workflow Diagram:

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Reactants & Catalyst (Carboxylic Acid, Isopropanol, p-TsOH, Toluene) B 2. Reflux with Dean-Stark (Azeotropic Water Removal) A->B C 3. Monitor by TLC/GC B->C D 4. Cool to RT C->D E 5. Wash with NaHCO₃ (aq) D->E F 6. Wash with Brine E->F G 7. Dry with MgSO₄ F->G H 8. Filter & Concentrate G->H I 9. Purify by Distillation/Chromatography H->I J J I->J Final Product: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Caption: Fischer-Speier Esterification Workflow.

Method B: Steglich Esterification

This protocol is ideal for smaller-scale syntheses or for substrates with acid-sensitive functional groups.[9][11] The reaction proceeds under mild, neutral conditions at room temperature.[10]

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-bromophenoxy)-2-methylpropanoic acid (5.00 g, 18.3 mmol) and 4-(dimethylamino)pyridine (0.22 g, 1.83 mmol) in anhydrous dichloromethane (100 mL).

  • Addition of Reagents: Add isopropanol (2.10 mL, 27.5 mmol) to the solution. Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (4.15 g, 20.1 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.[15][16]

  • Work-up:

    • Filter the reaction mixture through a pad of Celite® to remove the DCU precipitate. Wash the filter cake with a small amount of cold dichloromethane.[17]

    • Transfer the filtrate to a separatory funnel and wash with 0.5 M HCl (2 x 50 mL) to remove residual DMAP.[17]

    • Wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure isopropyl ester.

Workflow Diagram:

Steglich_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve Acid & DMAP in DCM B 2. Add Isopropanol, Cool to 0 °C A->B C 3. Add DCC solution dropwise B->C D 4. Stir at RT (12-18h) C->D E 5. Monitor by TLC/HPLC D->E F 6. Filter DCU through Celite E->F G 7. Wash with 0.5 M HCl F->G H 8. Wash with NaHCO₃ & Brine G->H I 9. Dry with MgSO₄ H->I J 10. Filter & Concentrate I->J K 11. Purify by Chromatography J->K L L K->L Final Product: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Caption: Steglich Esterification Workflow.

Results and Discussion

Both methods are effective for the synthesis of the target isopropyl ester. The choice of method will depend on the scale of the reaction, the availability of reagents, and the sensitivity of any other functional groups present in the starting material.

ParameterFischer-Speier EsterificationSteglich Esterification
Catalyst p-Toluenesulfonic acidDCC/DMAP
Temperature Reflux (85-95 °C)0 °C to Room Temperature
Reaction Time 4-8 hours12-18 hours
Typical Yield 75-85%80-95%
Byproduct WaterDicyclohexylurea (DCU)
Purification Distillation or ChromatographyChromatography
Advantages Cost-effective, scalableMild conditions, high yield
Disadvantages High temperature, strong acidExpensive reagents, DCU removal

Reaction Mechanism (Fischer-Speier):

The Fischer esterification proceeds via a series of reversible protonation and nucleophilic attack steps.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester.[7]

Fischer_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 cluster_step5 RCOOH R-COOH RCOOH_H R-C(OH)₂⁺ RCOOH->RCOOH_H + H⁺ H_plus H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') RCOOH_H->Tetrahedral_Intermediate + R'-OH R_prime_OH R'-OH Protonated_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Protonated_Intermediate Protonated_Ester R-C(O⁺H)OR' Protonated_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Water H₂O H_plus_out H⁺

Caption: Mechanism of Fischer-Speier Esterification.

Reaction Mechanism (Steglich):

In the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species. This "active ester" is then readily attacked by the alcohol to form the final product and dicyclohexylurea.[9][10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inefficient water removal (Fischer).- Deactivated catalyst.- Impure reagents.- Ensure the Dean-Stark apparatus is functioning correctly.- Use fresh or properly stored catalysts and anhydrous reagents.- Check the purity of the starting materials.
Incomplete Reaction - Insufficient reaction time.- Reversible nature of the reaction (Fischer).- Extend the reaction time and continue monitoring.- For Fischer esterification, ensure continuous removal of water. Consider using a larger excess of the alcohol.
Difficult Purification - Co-elution of product and DCU (Steglich).- Formation of side products.- For Steglich, ensure complete precipitation of DCU by cooling the reaction mixture before filtration.[17] Consider washing the crude product with a solvent in which DCU is insoluble.- Optimize reaction conditions to minimize side reactions. Adjust the eluent system for chromatography.

Conclusion

Both the Fischer-Speier and Steglich esterification methods provide reliable pathways for the synthesis of isopropyl 2-(4-bromophenoxy)-2-methylpropanoate. The selection of the most appropriate method should be based on the specific requirements of the synthesis, including scale, cost, and the chemical nature of the substrate. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the successful and efficient production of this important chemical intermediate.

References

  • Steglich Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Giacometti, J. (2008). Monitoring the esterification of sorbitol and fatty acids by gas chromatography.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • Jessiman, K., & Williams, J. M. J. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5789-5797.
  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]

  • Purification of carboxylic esters by extractive distillation. (2011, April 15).
  • Ting, H., Hu, J.-B., Hsieh, K.-T., & Urban, P. L. (2014). Automated sampling and monitoring of dynamic processes by gas chromatography-mass spectrometry. Analytical Methods, 6(10), 3291-3297.
  • Exploring Isopropyl 2-Bromo-2-Methylpropanoate: Properties, Synthesis, and Applications. (n.d.).
  • Holčapek, M., Jandera, P., & Fischer, J. (2000). Analytical monitoring of the production of biodiesel by high- performance liquid chromatography with various detection methods.
  • Reddy, B. V. S., et al. (2025). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecular Pummerer-type reaction. Chemical Science.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • US3922294A - Process for the manufacture of isopropyl esters by the reaction of propylene with carboxylic acids - Google Patents. (n.d.).
  • Synthesis and characterization of potential impurities in Fenofibrate drug substance. (2015). Der Pharma Chemica, 7(10), 229-236.
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. (2019). Journal of the Brazilian Chemical Society, 30(10), 2185-2192.
  • What's the best way for removing extra DCC and DMAP in an esterification reaction? (2013, December 10).
  • Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions - Semantic Scholar. (2019, July 23). Retrieved from [Link]

  • EP 0323624 A2 - Purifying carboxylic acid esters through use of selected reducing agents - European Patent Office. (n.d.). Retrieved from [Link]

  • Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction - YouTube. (2020, March 15). Retrieved from [Link]

  • EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents. (n.d.).
  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from a Royal Society of Chemistry journal.
  • An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methylpropanoates. (2007). Journal of the Chemical Society of Pakistan, 29(4), 352-356.
  • Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography | LCGC International. Retrieved from [Link]

  • US4304925A - Process for purifying esters - Google Patents. (n.d.).
  • Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. (2012). International Journal of ChemTech Research, 4(2), 546-549.
  • Christie, W. W. (2019, July 23).
  • IsoPropyl 2-Bromo IsoButyrate - Relic Chemicals. (n.d.). Retrieved from [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - RSC Publishing. (n.d.). Retrieved from a Royal Society of Chemistry journal.
  • Mild and Catalytic Transesterification Reaction Using K2HPO4 for the Synthesis of Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. (2025, December 25).
  • Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Welcome to the Technical Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered aryl ethers.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered aryl ethers. Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is a critical intermediate in the development of fibrate-class drugs and novel peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists[1].

However, synthesizing this molecule via standard Williamson ether synthesis often results in frustratingly low yields. This guide provides an in-depth mechanistic troubleshooting framework, comparative data, and field-proven protocols to help you bypass these bottlenecks and maximize your synthetic yield.

Quantitative Route Comparison

Before diving into troubleshooting, it is crucial to evaluate the synthetic pathways available. The table below summarizes the quantitative data and expected outcomes for the two primary synthetic strategies.

Synthetic RouteKey ReagentsTypical YieldMajor Byproduct / Drawback
Direct Alkylation (Standard) 4-Bromophenol, Isopropyl 2-bromo-2-methylpropanoate, K₂CO₃, DMF20% – 35%Isopropyl methacrylate (E2 elimination); unreacted phenol.
Direct Alkylation (Optimized) 4-Bromophenol, Isopropyl 2-bromo-2-methylpropanoate, Cs₂CO₃, MeCN40% – 55%Reaction is kinetically slow; requires extended reflux and excess alkyl halide.
Bargellini Route (Two-Step) 1. 4-Bromophenol, Acetone, CHCl₃, NaOH2. Isopropanol, SOCl₂ (or H₂SO₄)75% – 85% (Over 2 steps)Highly exothermic first step; requires strict temperature control[2].

Troubleshooting & FAQs

Q1: Why is my direct alkylation yielding mostly unreacted 4-bromophenol and a volatile byproduct?

A1: This is a classic mechanistic failure caused by steric hindrance. Isopropyl 2-bromo-2-methylpropanoate is a tertiary alkyl halide. In the presence of a base (like K₂CO₃) and heat, the phenoxide anion acts preferentially as a Brønsted base rather than a nucleophile. This triggers an E2 elimination pathway, stripping a proton from the adjacent methyl group and expelling the bromide leaving group to form isopropyl methacrylate[3]. The desired Sₙ2 substitution pathway is sterically blocked, leading to poor conversion and recovery of unreacted 4-bromophenol.

Q2: I am restricted to the direct alkylation route. How can I suppress the E2 elimination?

A2: If you cannot change your starting materials, you must modulate the nucleophilicity and basicity of the system.

  • Switch the Base: Replace K₂CO₃ with Cesium Carbonate (Cs₂CO₃). The larger cesium cation provides a more "naked" and reactive phenoxide anion, slightly favoring Sₙ2.

  • Change the Solvent: Move from DMF to Acetonitrile (MeCN) and run the reaction at a lower reflux temperature (82 °C vs. 150 °C).

  • Stoichiometry: Use a 2.0 to 2.5 molar excess of the alpha-bromoester to compensate for the mass lost to elimination.

Q3: Is there a higher-yielding alternative to direct alkylation?

A3: Yes. The industry standard for synthesizing sterically hindered alpha-aryloxy isobutyric acids is the Bargellini Reaction [4]. This 115-year-old multicomponent reaction completely bypasses the Sₙ2 steric penalty by reacting 4-bromophenol with acetone and chloroform in the presence of sodium hydroxide[2]. The reaction proceeds via a trichloromethyl carbinol intermediate and subsequent dichloroepoxide formation, ultimately yielding 2-(4-bromophenoxy)-2-methylpropanoic acid, which can then be easily esterified.

Q4: In the Bargellini route, my esterification with isopropanol is stalling. Why?

A4: The intermediate, 2-(4-bromophenoxy)-2-methylpropanoic acid, features a quaternary carbon directly adjacent to the carboxylic acid. This severe steric bulk drastically slows down standard Fischer esterification (using H₂SO₄/reflux). To force the reaction to completion, convert the carboxylic acid to a highly reactive acid chloride using Thionyl Chloride (SOCl₂) before adding isopropanol, or use a Dean-Stark apparatus to continuously remove water and drive the equilibrium.

Mechanistic Workflow Visualization

The following diagram illustrates the causality behind the low yields in direct alkylation versus the efficiency of the multicomponent Bargellini approach.

SynthesisRoutes Start1 4-Bromophenol + Isopropyl 2-bromo-2-methylpropanoate E2_Path E2 Elimination (Major Pathway) Start1->E2_Path Base, Heat SN2_Path SN2 Substitution (Minor Pathway) Start1->SN2_Path Base, Heat Byproduct Isopropyl methacrylate + Unreacted Phenol E2_Path->Byproduct Target Isopropyl 2-(4-bromophenoxy)- 2-methylpropanoate (Target Product) SN2_Path->Target Low Yield (<35%) Start2 4-Bromophenol + Acetone + Chloroform + NaOH Bargellini Bargellini Reaction (Multicomponent) Start2->Bargellini 0-20°C Intermediate 2-(4-bromophenoxy)- 2-methylpropanoic acid Bargellini->Intermediate Esterification Esterification (iPrOH, SOCl2) Intermediate->Esterification Esterification->Target High Yield (>75%)

Fig 1: Competing E2/SN2 pathways in direct alkylation vs. the high-yield Bargellini reaction route.

Validated Experimental Protocols

Protocol A: The Bargellini Route (Recommended)

This two-step self-validating system ensures high atom economy and bypasses steric hindrance.

Step 1: Synthesis of 2-(4-bromophenoxy)-2-methylpropanoic acid

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-bromophenol (1.0 eq, 100 mmol) in acetone (10.0 eq, 1.0 mol).

  • Base Addition: Add solid NaOH pellets (4.0 eq, 400 mmol). Note: The mixture will gently warm. Cool the flask in an ice-water bath to maintain the internal temperature below 15 °C.

  • Multicomponent Addition: Slowly add Chloroform (1.5 eq, 150 mmol) dropwise via the dropping funnel over 1 hour. Critical: This step is highly exothermic[2]. Maintain the internal temperature between 15 °C and 20 °C to prevent the reversion of the trichloromethyl carbinol intermediate.

  • Reflux & Workup: Once addition is complete, remove the ice bath and reflux the mixture for 3 hours. Evaporate the excess acetone under reduced pressure. Dissolve the residue in water, acidify to pH 2 using 6M HCl, and extract with Ethyl Acetate (3 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the intermediate acid.

Step 2: Esterification to Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

  • Acid Chloride Formation: Dissolve the intermediate acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF (3 drops), followed by the slow dropwise addition of Thionyl Chloride (1.5 eq). Stir at room temperature until gas evolution (SO₂ and HCl) ceases (approx. 2 hours).

  • Esterification: Concentrate the mixture under vacuum to remove excess SOCl₂. Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Alcohol Addition: Slowly add anhydrous Isopropanol (3.0 eq) and Triethylamine (1.5 eq). Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/Ethyl Acetate) to obtain the pure target ester.

Protocol B: Optimized Direct Alkylation (Alternative)

Use this only if chloroform/acetone cannot be utilized.

  • Setup: In a dry 250 mL round-bottom flask under N₂, dissolve 4-bromophenol (1.0 eq, 50 mmol) in anhydrous Acetonitrile (100 mL).

  • Reagent Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq, 75 mmol) and stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Alkylation: Add Isopropyl 2-bromo-2-methylpropanoate (2.5 eq, 125 mmol). The large excess is required due to unavoidable E2 elimination.

  • Reaction: Heat the mixture to a gentle reflux (82 °C) for 24–36 hours. Monitor carefully by TLC or LC-MS until the phenol is consumed.

  • Workup: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. Purify extensively via column chromatography to separate the product from the isopropyl methacrylate byproduct and unreacted starting materials.

References

  • Development of Fibrates as Important Scaffolds in Medicinal Chemistry ChemMedChem (2019). URL:[Link]

  • The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications Molecules (2021). URL:[Link]

  • Patent FR2847896A1 (2004).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate .

As a highly lipophilic phenoxyisobutyrate derivative, this intermediate presents unique chromatographic challenges. This document synthesizes field-proven troubleshooting logic to help you achieve a USP Tailing Factor (T) of ≤ 1.5, ensuring robust quantitative accuracy and method reproducibility.

Part 1: Diagnostic Workflow

Before adjusting chemical parameters, it is critical to isolate the root cause of the peak distortion. Use the following diagnostic logic to determine if your tailing is a physical system failure or a chemical interaction.

HPLC_Troubleshooting Step1 Analyze Chromatogram Calculate USP Tailing Factor Decision1 Do all peaks exhibit tailing? Step1->Decision1 PathA Yes: System/Physical Issue Decision1->PathA All peaks asymmetric PathB No: Chemical/Method Issue Decision1->PathB Only target analyte tails ActionA1 Check for extra-column dead volume PathA->ActionA1 ActionA2 Replace column frit or entire column PathA->ActionA2 ActionB1 Match injection solvent to mobile phase PathB->ActionB1 ActionB2 Use fully endcapped C18 & lower pH to 3.0 PathB->ActionB2

Logical workflow for diagnosing and resolving HPLC peak tailing issues.

Part 2: Troubleshooting Guide & Root Cause Analysis (FAQs)

Q1: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is a neutral ester. Why am I observing peak tailing typically associated with basic compounds? A1: While this compound lacks a highly ionizable amine group, it possesses strong hydrogen-bond accepting moieties—specifically, the ether (phenoxy) and ester oxygens. Peak tailing in reversed-phase HPLC often arises from secondary interactions with residual silanol groups (Si-OH) on the silica stationary phase[1]. Free silanols are highly acidic and act as strong hydrogen-bond donors[2]. When the highly hydrophobic isopropyl ester partitions into the stationary phase, these localized polar interactions disrupt the ideal Gaussian elution profile, causing the trailing edge of the peak to elongate[2].

Q2: How does the injection solvent affect the peak symmetry of this specific intermediate? A2: Due to the high lipophilicity of the bromophenoxy and isopropyl groups, analysts frequently dissolve this compound in 100% strong organic solvents (like acetonitrile or methanol) to ensure complete dissolution. However, if the mobile phase is significantly more aqueous (e.g., 60:40 Acetonitrile:Water), injecting a strong solvent creates a "solvent mismatch"[3]. The analyte travels rapidly through the column head in the strong solvent plug before properly partitioning into the stationary phase, leading to analyte dispersion, peak broadening, and tailing[3].

Q3: My USP tailing factor is > 2.0, but only for the main peak. Impurity peaks are symmetrical. What does this indicate? A3: This is a classic indicator of column overloading (mass overload) or a specific chemical secondary interaction, rather than a physical system failure[3]. If a physical issue (like a blocked frit or extra-column dead volume) were the root cause, all peaks in the chromatogram would exhibit tailing[1]. Because Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is highly soluble in organic modifiers, it is easy to inadvertently exceed the linear dynamic capacity of the column, causing front-end elution followed by a long tail as the remaining analyte desorbs slowly[3].

Q4: How can I optimize the mobile phase to suppress these secondary interactions? A4: Although the analyte is neutral, the stationary phase is not. Operating at a lower pH (e.g., pH 3.0 using phosphoric acid or formate buffers) protonates the residual silanol groups, suppressing their ionization and minimizing their hydrogen-bonding capacity[1]. This approach is widely validated for structurally similar phenoxyisobutyrate derivatives (such as fenofibrate), where acidic buffers are critical for maintaining sharp, symmetrical peaks[4].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your method development, do not rely on trial and error. Implement the following self-validating protocols to definitively identify and cure the source of peak tailing.

Protocol 1: Injection Solvent Synchronization (Addressing Solvent Mismatch)

Causality: Matching the injection solvent to the initial mobile phase conditions prevents premature analyte migration at the column head.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate in 100% HPLC-grade Acetonitrile.

  • Sample Dilution: Dilute the stock solution to the working concentration (e.g., 0.1 mg/mL) using the exact mobile phase composition (e.g., 60:40 Acetonitrile : 0.1% Phosphoric acid in water).

  • Injection: Inject 10 µL of this matched sample into the HPLC system.

  • Self-Validation Check: Compare the USP tailing factor of this injection against a control injection prepared entirely in 100% Acetonitrile. If the tailing factor drops from >2.0 to ≤1.5, solvent mismatch was the primary cause.

Protocol 2: Stationary Phase and pH Optimization (Addressing Silanol Interactions)

Causality: Utilizing a fully endcapped column and a low-pH mobile phase eliminates the hydrogen-bond donor capacity of the silica surface.

Step-by-Step Methodology:

  • Column Selection: Install a high-purity, fully endcapped Type B silica C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Buffer Preparation: Prepare Mobile Phase A by dissolving 10 mM Potassium phosphate in LC-MS grade water, adjusting the pH to 3.0 using dilute phosphoric acid[4].

  • Organic Modifier: Prepare Mobile Phase B using 100% HPLC-grade Acetonitrile.

  • Chromatographic Run: Execute an isocratic method at 70% B / 30% A at a flow rate of 1.0 mL/min.

  • Self-Validation Check: Calculate the peak asymmetry factor ( As​ ) at 10% peak height. An As​ value between 1.0 and 1.2 confirms the successful suppression of secondary silanol interactions.

Part 4: Quantitative Data Presentation

Use the following matrix to benchmark your chromatographic data against known failure modes.

Root CauseDiagnostic IndicatorImpact on USP Tailing Factor (T)Corrective Action
Silanol Interactions Tailing increases as the column ages.T > 1.8Switch to a fully endcapped C18 column; lower mobile phase pH to 3.0[1].
Solvent Mismatch Poor efficiency; distorted peak shape.T = 1.6 – 2.5Dilute the sample in the initial mobile phase composition[3].
Mass Overload Main peak tails heavily; minor impurities remain symmetrical.T > 2.0 (Concentration dependent)Reduce injection volume (e.g., from 20 µL to 5 µL) or decrease sample concentration[3].
Extra-Column Volume All peaks tail; early eluting peaks are affected the most.T = 1.5 – 2.0Use 0.005" ID PEEK tubing; minimize connection lengths between the injector, column, and detector[1].
Column Void / Blocked Frit Split peaks or a sudden onset of tailing across all peaks.T > 2.5Backflush the column; replace the inlet frit or install a new column entirely[3].

Part 5: References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. Available at: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. Available at: [Link]

  • ALWSCI. "Common Causes Of Peak Tailing in Chromatography." alwsci.com. Available at: [Link]

  • Indo Am. J. P. Sci. "Method Development And Validation For Fenofibrate By RP-HPLC." iajps.com. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Executive Summary This guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, a compound structurally re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides an in-depth analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, a compound structurally related to the fibrate class of drugs. In the absence of a publicly available reference spectrum, this document leverages fundamental principles of mass spectrometry and comparative data from analogous structures, such as fenofibrate metabolites and other brominated aromatic compounds, to predict the fragmentation pathways under Electron Ionization (EI). We will explore the key bond cleavages, rearrangement reactions, and the characteristic isotopic signature of bromine that are critical for its identification. Furthermore, this guide compares the utility of GC-MS with alternative analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides a robust, self-validating experimental protocol for researchers in analytical chemistry and drug development.

Introduction: Context and Analytical Challenge

Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate belongs to the aryloxyisobutyrate family, a chemical scaffold found in several lipid-lowering drugs. Its analysis is pertinent to pharmaceutical development, metabolite identification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds due to its excellent chromatographic separation and the structurally informative mass spectra generated upon Electron Ionization (EI).[1]

Under EI, a high-energy electron beam (typically 70 eV) bombards the molecule, leading to the ejection of an electron and the formation of a high-energy molecular ion (M•+). This ion subsequently undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions.[2] Understanding these pathways is paramount for the unambiguous structural elucidation of unknown compounds and for distinguishing between isomers. This guide aims to construct a reliable, predicted fragmentation map for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate and to place its analysis within the broader context of modern analytical methodologies.

Predicted Electron Ionization (EI) Fragmentation Pattern

The structure of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate contains several functional groups—an ester, an ether, an isopropyl group, and a brominated aromatic ring—each influencing the fragmentation cascade.

The Molecular Ion (M•+)

The first crucial observation in the mass spectrum is the molecular ion peak. For this compound (C₁₃H₁₇BrO₃), the monoisotopic mass is approximately 300.03 Da. A key confirmatory feature will be the isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet for every bromine-containing fragment: a peak at mass M and another at M+2 of almost identical intensity. The presence of this M•+ / (M+2)•+ doublet is a definitive indicator of a monobrominated compound.

Major Fragmentation Pathways

The excess energy deposited in the molecular ion during EI promotes cleavage at the weakest bonds and rearrangements that lead to stable neutral losses or fragment ions. The most probable pathways are detailed below and illustrated in the accompanying diagram.

G cluster_main Primary Fragmentation cluster_secondary Secondary Fragmentation M [C₁₃H₁₇BrO₃]•+ m/z 300/302 Molecular Ion F1 [C₁₀H₁₁BrO₂]•+ m/z 258/260 M->F1 - C₃H₆ (Propene) McLafferty Rearrangement F2 [C₇H₆BrO]+ m/z 185/187 (Base Peak Candidate) M->F2 - C₃H₇O₂• α-Cleavage F3 [C₄H₇O₂]+ m/z 87 M->F3 (Radical site on other fragment) F4 [C₃H₇]+ m/z 43 M->F4 - C₁₀H₁₀BrO₃• F6 [C₆H₄BrO]•+ m/z 171/173 F1->F6 - C₄H₅O₂• F5 [C₄H₅O]+ m/z 69 F2->F5 - C₃H₂O

Caption: Predicted EI fragmentation pathways for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate.

  • McLafferty Rearrangement (Loss of Propene): The isopropyl ester contains gamma-hydrogens that can be transferred to the carbonyl oxygen via a six-membered ring transition state. This is a classic rearrangement for esters, leading to the expulsion of a neutral propene molecule (C₃H₆, 42 Da). This pathway results in the formation of the radical cation of 2-(4-bromophenoxy)-2-methylpropanoic acid at m/z 258/260 .

  • α-Cleavage at the Quaternary Carbon (Formation of the Acylium Ion): Cleavage of the bond between the quaternary carbon and the ether oxygen is highly favorable. This results in the loss of a 4-bromophenoxy radical and the formation of the isopropyl 2-methylprop-2-enoyl cation. A more dominant cleavage, however, is the rupture of the C-O bond on the other side of the quaternary carbon.

  • Formation of the 4-Bromophenoxy Cation (m/z 185/187): A major fragmentation route involves the cleavage of the ether C-O bond, coupled with the cleavage of the bond between the carbonyl carbon and the quaternary carbon. This leads to the highly stable 4-bromophenoxyacylium ion at m/z 185/187 . The stability is derived from resonance delocalization across the aromatic ring and the acylium group. This fragment is a strong candidate for the base peak (the most intense peak) in the spectrum.

  • Loss of the Isopropyl Group: Direct cleavage of the ester isopropyl group can occur in two ways:

    • Loss of an isopropyl radical (•C₃H₇, 43 Da) to form a protonated acid fragment at m/z 259/261.

    • Formation of the isopropyl cation ([C₃H₇]⁺ ) at m/z 43 . This is a very common fragment for isopropyl esters and will likely be prominent.

  • Formation of the 4-Bromophenoxide Radical Cation (m/z 171/173): Cleavage of the ether bond can also lead to the formation of the 4-bromophenol radical cation through rearrangement, observed at m/z 171/173 . This is supported by studies on polybrominated diphenyl ethers (PBDEs), where cleavage of the ether bond is a characteristic fragmentation.[3]

Comparative Analysis with Alternative Methodologies

While GC-MS with EI is a powerful tool, its utility can be compared with other common analytical techniques, each offering distinct advantages.

FeatureGC-MS (Electron Ionization)LC-MS/MS (Electrospray Ionization)Nuclear Magnetic Resonance (NMR)
Ionization Principle Hard ionization (70 eV electrons).[1]Soft ionization (high voltage spray).[2]Non-destructive nuclear spin alignment.
Molecular Ion Often weak or absent due to extensive fragmentation.[2]Typically the base peak, providing clear molecular weight information.[4][5]Not applicable.
Structural Info From predictable, reproducible fragmentation patterns.From precursor/product ion transitions in tandem MS (MS/MS).[6]Detailed connectivity and stereochemistry from chemical shifts and coupling constants.[7]
Analyte Suitability Volatile or semi-volatile, thermally stable compounds.Broad range, including non-volatile and thermally labile compounds.[8]Soluble compounds, requires higher sample quantity and purity.
Primary Use Case Screening, identification via library matching, quantification.Targeted quantification, analysis of complex mixtures (e.g., metabolomics).[4][9]Unambiguous structure elucidation of pure compounds.
Key Advantage Extensive, standardized spectral libraries for confident identification.High sensitivity and selectivity for complex matrices.Gold standard for absolute structure confirmation.

For Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, GC-MS provides a rich fingerprint of its chemical structure through fragmentation. However, for analyzing its potential non-volatile metabolites in biological fluids, LC-MS/MS would be the superior technique, as demonstrated in studies of the related drug fenofibrate.[4][8] NMR remains the ultimate tool for verifying the synthesis of the pure standard.[7]

A Self-Validating Experimental Protocol for GC-MS Analysis

This protocol is designed to be self-validating, meaning the expected results (retention time and fragmentation pattern) are clearly defined, allowing for robust verification of system performance and compound identity.

Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).[10]

  • GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed 5% phenyl-methylpolysiloxane column).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/splitless inlet at 250°C, operated in split mode (e.g., 20:1) to handle a 1 mg/mL standard.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, hold for 5 minutes.

  • MSD Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C (EI).

    • Quadrupole: 150°C.

    • Electron Energy: 70 eV.

    • Scan Range: m/z 40-450.

Sample Preparation
  • Prepare a stock solution of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate at 1 mg/mL in a high-purity solvent like ethyl acetate or dichloromethane.

  • Perform a serial dilution to a working concentration of approximately 10 µg/mL for initial analysis.

Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_validation Validation Criteria Prep1 Prepare 1 mg/mL Stock Solution Prep2 Dilute to 10 µg/mL Working Solution Prep1->Prep2 Acq1 Inject 1 µL into GC-MS Prep2->Acq1 Acq2 Acquire Data (m/z 40-450) Acq1->Acq2 Ana1 Extract Total Ion Chromatogram (TIC) Acq2->Ana1 Ana2 Identify Compound Peak Ana1->Ana2 Ana3 Extract Mass Spectrum Ana2->Ana3 Ana4 Validate Fragmentation Ana3->Ana4 Val1 Molecular Ion at m/z 300/302? Ana4->Val1 Val2 Base Peak at m/z 185/187? Ana4->Val2 Val3 Key fragments present? (m/z 258/260, 171/173, 43) Ana4->Val3

Caption: Experimental and data analysis workflow for GC-MS identification.

Self-Validation Steps
  • Retention Time Confirmation: The compound should elute at a consistent retention time under the specified conditions.

  • Molecular Ion Check: The extracted mass spectrum for the peak must show the characteristic M•+ and (M+2)•+ doublet at m/z 300 and 302 with approximately 1:1 intensity.

  • Fragmentation Pattern Matching: Verify the presence and relative intensities of the key predicted fragments:

    • Base Peak: Should be the m/z 185/187 doublet.

    • McLafferty Peak: A significant peak at m/z 258/260 should be present.

    • Isopropyl Cation: A strong signal at m/z 43 is expected.

    • Other Fragments: Look for supporting evidence from fragments like m/z 171/173.

If the obtained spectrum matches these key features, the identity of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate can be confirmed with a high degree of confidence.

Conclusion

The Electron Ionization mass spectrum of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is predicted to be highly characteristic, defined by the prominent isotopic doublet of the molecular ion (m/z 300/302) and its major fragments. The fragmentation is expected to be dominated by a McLafferty rearrangement resulting in a loss of propene (to m/z 258/260) and cleavage leading to a highly stable 4-bromophenoxyacylium ion (m/z 185/187), which is the likely base peak. By understanding these pathways and employing a systematic analytical approach, researchers can confidently identify this compound and distinguish it from related structures. While GC-MS is exceptionally well-suited for this purpose, a comprehensive analytical strategy should consider complementary techniques like LC-MS/MS and NMR for analyzing complex biological samples or for the definitive structural confirmation of novel synthetic analogues.

References

  • Gao, R., et al. (2015). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. Xenobiotica, 45(12), 1057-1066. Available at: [Link]

  • Gao, R., et al. (2009). Fenofibrate Metabolism in the Cynomolgus Monkey using Ultraperformance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry-Based Metabolomics. Drug Metabolism and Disposition, 37(9), 1901-1911. Available at: [Link]

  • Gauthier, L. T., et al. (2008). Use of Electron Capture Negative Ion Mass Spectra to Establish the Identities of Polybrominated Diphenyl Ether Flame Retardants and Their Degradation Products. LCGC International. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS chromatographs of metabolites of fenofibrate newly identified... ResearchGate. Available at: [Link]

  • Covaci, A., et al. (2003). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 75(13), 3173-3180. Available at: [Link]

  • Gao, R., et al. (2015). New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS. ResearchGate. Available at: [Link]

  • El-Sherif, Z. A., et al. (2012). Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma. Biomedical Chromatography, 26(4), 498-504. Available at: [Link]

  • LookChem. (n.d.). Exploring Isopropyl 2-Bromo-2-Methylpropanoate: Properties, Synthesis, and Applications. LookChem. Available at: [Link]

  • Coumbarides, G. S., et al. (2023). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Journal of Mass Spectrometry, 58(4), e4949. Available at: [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). Available at: [Link]

  • Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. Available at: [Link]

  • PubChem. (n.d.). Isopropyl 2-bromo-2-methylpropionate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Jour.Chem.Soc.Pak., 29(4). Available at: [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • National Institute for Environmental Studies, Japan. (n.d.). Isopropyl alcohol analysis method. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Japanese Association of Forensic Toxicology. (n.d.). Gas Chromatography-Mass Spectrometry (GC/MS). Available at: [Link]

  • Frontier-Lab. (n.d.). Analysis examples of samples using a multi-shot pyrolyzer. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Volatile Compounds Identified in Rubber Gasket Extracts by GC/MSD and High-Resolution GC/Q-TOF. Available at: [Link]

Sources

Comparative

Validation of HPLC-UV method for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate purity

Analytical Comparison Guide: Validation of HPLC-UV for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate Purity Introduction Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate (CAS: 1581307-35-8) is a critical halogenated est...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Validation of HPLC-UV for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate Purity

Introduction

Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate (CAS: 1581307-35-8) is a critical halogenated ester intermediate utilized in the synthesis of fibrate-class active pharmaceutical ingredients (APIs) and PPAR- α modulators. Ensuring the absolute chemical purity of this intermediate is paramount; trace process impurities—such as unreacted 4-bromophenol or des-bromo analogs—can propagate through the synthetic pathway, ultimately compromising the safety and efficacy of the final API.

In alignment with the ICH Q14 guidelines for Analytical Procedure Development[1] and ICH Q2(R2) for the Validation of Analytical Procedures[2], this guide provides an objective comparison of analytical methodologies. As a Senior Application Scientist, I will demonstrate why High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the optimal, self-validating system for this compound, significantly outperforming alternatives like Gas Chromatography-Flame Ionization Detection (GC-FID).

Methodological Comparison: HPLC-UV vs. GC-FID vs. UHPLC-PDA

Selecting the right analytical tool requires a deep understanding of the analyte's physicochemical properties. Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is a relatively heavy, non-volatile, and hydrophobic aromatic ester.

  • GC-FID (Gas Chromatography - Flame Ionization Detection): While GC-FID offers exceptionally high theoretical plates and is the undisputed gold standard for volatile compounds like residual solvents[3], it is inherently suboptimal for this intermediate. The compound's high boiling point and sensitive ester linkage make it highly susceptible to thermal degradation at the elevated injector temperatures (typically >250°C) required for volatilization. Furthermore, GC-FID relies on mass-based response factors that can skew purity calculations if non-volatile impurities are present in the matrix.

  • UHPLC-PDA (Ultra-High Performance Liquid Chromatography - Photodiode Array): UHPLC offers rapid analysis times and high resolution. However, the extreme backpressures and frictional heating generated within sub-2 µm columns can cause on-column degradation of thermally sensitive esters.

  • HPLC-UV (The Optimal Choice): HPLC-UV operates at ambient or mildly elevated temperatures (e.g., 30°C), perfectly preserving the ester linkage. The bromophenoxy moiety provides a robust, specific chromophore, allowing for highly sensitive detection at trace concentrations (LOD < 0.05%)[4]. When response factors are properly normalized, HPLC-UV provides a highly accurate area-percent mass balance.

MethodSelection Start Analyze Isopropyl 2-(4-bromophenoxy) -2-methylpropanoate Volatility Is the compound highly volatile and thermally stable? Start->Volatility GC GC-FID (High theoretical plates, best for volatile solvents) Volatility->GC Yes (e.g., Residual Solvents) Chromophore Does it have a strong UV chromophore? Volatility->Chromophore No (Large Ester/Aromatic) HPLC_UV HPLC-UV (Optimal for non-volatile, UV-absorbing aromatics) Chromophore->HPLC_UV Yes (Bromophenoxy ring) LC_MS LC-MS or CAD (For non-UV absorbers) Chromophore->LC_MS No

Decision tree for selecting purity analysis methods for pharmaceutical intermediates.

Experimental Design & Causality: The "Why" Behind the Method

A robust analytical method is not a random collection of parameters; it is a meticulously engineered system where every variable serves a specific chemical purpose, fulfilling the enhanced approach detailed in ICH Q14[1].

  • Stationary Phase (Column): A C18 column (e.g., 250 x 4.6 mm, 5 µm) is selected.

    • Causality: The isopropyl and methylpropanoate groups render the molecule highly hydrophobic. A dense octadecylsilane (C18) phase provides the necessary steric and hydrophobic selectivity to resolve the main peak from closely related process impurities (like unreacted 4-bromophenol or structurally similar fibrate analogs)[5].

  • Mobile Phase: Isocratic elution using Acetonitrile : Water (75:25 v/v) with 0.1% Phosphoric Acid.

    • Causality: Acetonitrile provides lower viscosity and sharper peak shapes for aromatic compounds compared to methanol. The addition of 0.1% phosphoric acid (pH ~2.5) is critical; it ensures that any residual acidic impurities (such as the hydrolyzed free acid counterpart) remain fully protonated, preventing peak tailing and shifting retention times[4].

  • Detection Wavelength: UV at 230 nm.

    • Causality: The bromophenoxy ether linkage exhibits a strong π→π∗ transition in this region. Selecting 230 nm maximizes the signal-to-noise ratio for trace impurity detection while avoiding the baseline noise common at lower wavelengths (<210 nm) caused by mobile phase absorbance.

Quantitative Data Comparison

Table 1: Method Performance Comparison for Bromophenoxy Esters

ParameterHPLC-UV (Proposed)GC-FID (Alternative)UHPLC-PDA (Alternative)
Thermal Degradation Risk Low (Ambient to 30°C)High (Injector >250°C)Moderate (Frictional Heating)
Sensitivity (LOD) < 0.05%~ 0.1%< 0.02%
Impurity Resolution Excellent (Steric Selectivity)Good (Boiling Point/Polarity)Excellent (High Efficiency)
Suitability for Purity Optimal (Area Normalization)Poor (Mass bias for non-volatiles)Good (But prone to baseline drift)
Regulatory Alignment ICH Q2(R2) CompliantICH Q3C (Solvents only)ICH Q2(R2) Compliant

Step-by-Step Validation Methodology (ICH Q2(R2) Compliant)

To establish a self-validating system, the protocol must inherently detect its own failure modes. The following workflow outlines the comprehensive validation of the HPLC-UV method[2][6].

Step 1: System Suitability Testing (SST)

  • Action: Inject a standard solution (100 µg/mL) six times consecutively before any sample analysis.

  • Causality: SST acts as the system's internal control, ensuring the complete chromatographic flow path (pump, column, detector) is fit for purpose.

  • Criteria: Relative Standard Deviation (RSD) of peak area 2.0%, Tailing Factor 1.5, Theoretical Plates 2000[5].

Step 2: Specificity & Forced Degradation

  • Action: Subject the intermediate to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2), and thermal (80°C) stress. Analyze the stressed samples.

  • Causality: Proves the method is "stability-indicating." The main peak must be completely resolved from all degradation products (e.g., the hydrolyzed acid form). Peak purity assessment using a PDA detector must show a purity angle strictly less than the purity threshold[7].

Step 3: Linearity and Range

  • Action: Prepare and inject calibration standards ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 150 µg/mL).

  • Causality: Ensures the UV detector's response is directly proportional to the analyte concentration across the entire operational range, preventing saturation artifacts.

  • Criteria: Correlation coefficient ( R2 ) 0.999[7].

Step 4: Accuracy (Recovery)

  • Action: Spike known amounts of pure Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate into a synthetic blank matrix at 50%, 100%, and 150% levels.

  • Causality: Confirms that the sample matrix does not interfere with the extraction, elution, or detection of the analyte.

  • Criteria: Mean recovery must fall strictly between 98.0% and 102.0%[5].

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Analyze six independent sample preparations of the same batch on Day 1 (Repeatability). Have a second analyst repeat the process on Day 2 using a different HPLC system and column lot (Intermediate Precision).

  • Causality: Validates that the method is rugged and immune to normal, day-to-day laboratory variations and operator handling.

  • Criteria: Overall RSD 2.0%[8].

ValidationWorkflow Dev Method Development (ICH Q14) SST System Suitability (RSD < 2%, Tailing < 1.5) Dev->SST Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc Val Validated Method (ICH Q2(R2)) Acc->Val

Step-by-step ICH Q2(R2) validation workflow for HPLC-UV analytical procedures.

Conclusion

For the purity validation of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, HPLC-UV provides an unparalleled balance of selectivity, sensitivity, and thermal gentleness. By adhering to the mechanistic principles of ICH Q14 and the rigorous testing frameworks of ICH Q2(R2), laboratories can establish a self-validating analytical procedure that guarantees the integrity of this critical pharmaceutical intermediate, ensuring downstream API quality and regulatory compliance.

Sources

Validation

A Comparative Guide to the Reactivity of Bromo- vs. Chloro-Phenoxy Isobutyrates

Executive Summary For researchers and drug development professionals utilizing phenoxy isobutyrate scaffolds, the choice of halogen substituent—bromo versus chloro—is a critical decision point that profoundly impacts syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing phenoxy isobutyrate scaffolds, the choice of halogen substituent—bromo versus chloro—is a critical decision point that profoundly impacts synthetic strategy. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by established chemical data. Contrary to the trend observed in aliphatic nucleophilic substitutions, chloro-phenoxy isobutyrates are generally more reactive than their bromo- counterparts in the context of nucleophilic aromatic substitution (SNAr) . This reactivity is dictated by the rate-determining step of the SNAr mechanism, where the high electronegativity of chlorine more effectively stabilizes the intermediate Meisenheimer complex. This guide will dissect the underlying principles, present comparative data, and provide a validated experimental protocol for direct comparison.

Introduction: The Phenoxy Isobutyrate Scaffold

Phenoxy isobutyric acid derivatives are a cornerstone in medicinal chemistry, most famously represented by the fibrate class of lipid-lowering drugs.[1][2] The core scaffold serves as a versatile platform for synthesizing novel compounds with a wide spectrum of biological activities.[3] The functionalization of the aromatic ring, often through the displacement of a halogen leaving group, is a key step in the synthesis of new chemical entities. Understanding the relative reactivity of halogenated precursors, specifically bromo- and chloro- derivatives, is essential for optimizing reaction conditions, improving yields, and controlling manufacturing costs.

This guide addresses the central question: Which halogen provides superior reactivity in nucleophilic substitution reactions on the phenoxy isobutyrate ring, and why?

Fundamental Principles: A Tale of Two Mechanisms

The reactivity of an aryl halide is primarily governed by the nature of the carbon-halogen (C-X) bond and the operative reaction mechanism. While one might intuitively assume the weaker C-Br bond leads to higher reactivity, the context of an aromatic ring introduces complexities that often invert this expectation.

Carbon-Halogen Bond Strength

In isolation, the carbon-bromine bond is weaker and longer than the carbon-chlorine bond. This is a direct consequence of the larger atomic radius of bromine and less effective orbital overlap with carbon.

BondAverage Bond Energy (kJ/mol)
C-Cl339[4]
C-Br276[4]

This difference in bond dissociation energy is the dominant factor in reactions where C-X bond cleavage is the rate-determining step, such as in aliphatic SN1 and SN2 reactions.[5] In these cases, bromoalkanes are significantly more reactive than chloroalkanes.[6][7]

The Dominant Mechanism: Nucleophilic Aromatic Substitution (SNAr)

For phenoxy isobutyrates, especially when the ring is activated by electron-withdrawing groups (or when using strong nucleophiles), the primary reaction pathway is Nucleophilic Aromatic Substitution (SNAr).[8][9] This mechanism is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination process.[10][11]

  • Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanion known as a Meisenheimer complex. This step is typically slow and rate-determining .[12]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the rapid expulsion of the halide ion.

The "element effect" in SNAr reactions is a well-documented phenomenon where the typical halide leaving group ability is inverted. The established reactivity order is F > Cl ≈ Br > I .[8][13]

This counter-intuitive order arises because the rate-determining step is the initial nucleophilic attack, not the C-X bond cleavage. The stability of the negatively charged Meisenheimer complex is paramount. More electronegative halogens (like chlorine) exert a stronger inductive electron-withdrawing effect, which stabilizes the developing negative charge in the transition state leading to the intermediate.[11][12] This stabilization lowers the activation energy of the first step, thereby increasing the overall reaction rate.

Caption: The SNAr mechanism. The slow, rate-determining step is the formation of the Meisenheimer complex.

Quantitative Reactivity Comparison

While direct kinetic studies comparing bromo- and chloro-phenoxy isobutyrates are not consolidated in a single publication, the principles of SNAr reactivity are widely validated. The following table summarizes the expected performance based on extensive data from analogous activated aryl halide systems.

ParameterChloro-Phenoxy IsobutyrateBromo-Phenoxy IsobutyrateRationale
Reaction Rate (SNAr) Faster SlowerChlorine's higher electronegativity provides greater stabilization to the Meisenheimer complex, lowering the activation energy of the rate-determining step.[11][13]
Required Conditions Milder (Lower Temp./Shorter Time)Harsher (Higher Temp./Longer Time)A lower activation energy allows the reaction to proceed efficiently under less forcing conditions.
Cost & Availability Generally Lower CostGenerally Higher CostChloro-aromatics are often more economical starting materials in bulk chemical manufacturing.
Side Reactions Generally CleanerHigher potential for benzyne formation or other side reactions under harsh conditions.Milder conditions reduce the likelihood of competing reaction pathways.

Experimental Design for Comparative Kinetic Analysis

To provide a self-validating system for comparing the reactivity of bromo- and chloro-phenoxy isobutyrates, the following detailed experimental protocol for a comparative kinetic study is proposed. This protocol uses a common nucleophile and an internal standard for accurate quantification via High-Performance Liquid Chromatography (HPLC).

Objective

To quantitatively determine and compare the second-order rate constants for the reaction of a selected bromo- and chloro-phenoxy isobutyrate with a model nucleophile (e.g., sodium methoxide) under identical conditions.

Materials
  • Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate (Chloro-derivative)

  • Ethyl 2-(4-bromophenoxy)-2-methylpropanoate (Bromo-derivative)

  • Sodium Methoxide (0.5 M in Methanol)

  • Methanol (Anhydrous, HPLC grade)

  • Dodecane (or other suitable internal standard)

  • Hydrochloric Acid (1 M, for quenching)

  • Deionized Water

  • HPLC system with a C18 column and UV detector

Experimental Workflow Diagram

Caption: Workflow for the comparative kinetic study.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Accurately prepare 0.1 M solutions of both the chloro- and bromo-phenoxy isobutyrate in anhydrous methanol. Include a known concentration (e.g., 0.05 M) of dodecane as an internal standard in each solution.

    • Prepare a 0.2 M solution of sodium methoxide in anhydrous methanol.

  • Reaction Setup:

    • In separate, temperature-controlled reaction vessels (e.g., jacketed flasks at 50 °C), place equal volumes of the chloro- and bromo- starting material solutions. Allow the solutions to equilibrate to the target temperature.

  • Reaction Initiation:

    • To initiate the reactions simultaneously, add a pre-heated, equal volume of the sodium methoxide solution to each flask. Start a timer immediately. The final concentrations will be approximately 0.05 M for the substrate and 0.1 M for the nucleophile.

  • Sampling and Quenching:

    • At regular time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a 100 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing 900 µL of 0.1 M HCl in a methanol/water mixture. This neutralizes the base and stops the reaction.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC. Develop a method that provides good separation between the starting material, the product, and the internal standard.

    • Generate a calibration curve to relate the peak area ratio (analyte/internal standard) to the concentration of the starting material.

  • Data Analysis:

    • For each reaction, plot the natural logarithm of the concentration of the phenoxy isobutyrate (ln[ArX]) versus time.

    • Since the nucleophile is in excess, the reaction should follow pseudo-first-order kinetics. The slope of the resulting straight line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Calculate the second-order rate constant (k₂) for each reaction using the equation: k₂ = k' / [Nucleophile].

    • Compare the calculated k₂ values for the bromo- and chloro-derivatives.

Implications for Synthetic Strategy

The higher intrinsic reactivity of chloro-phenoxy isobutyrates in SNAr reactions has significant practical implications:

  • Process Efficiency: Reactions with chloro-derivatives can often be run at lower temperatures or for shorter durations, saving energy and increasing reactor throughput.

  • Cost of Goods: Chloro-aromatics are frequently less expensive than their bromo- counterparts, making them more attractive for large-scale synthesis.

  • Selectivity: The milder conditions required for activating chloro-aromatics can lead to cleaner reactions with fewer byproducts, simplifying purification.

  • Orthogonal Reactivity: In molecules containing both chloro- and bromo- substituents on different aromatic rings, it is possible to selectively react at one position over the other. For SNAr, the chloro-position would be more reactive, whereas in palladium-catalyzed cross-coupling reactions, the bromo-position would react preferentially.

Conclusion

While the weaker C-Br bond makes bromides better leaving groups in aliphatic substitutions, the opposite holds true for nucleophilic aromatic substitution on phenoxy isobutyrate systems. The reactivity is dictated by the stability of the Meisenheimer intermediate formed during the rate-determining nucleophilic attack. The greater electronegativity of chlorine provides superior inductive stabilization to this intermediate, making chloro-phenoxy isobutyrates the more reactive substrate . This fundamental understanding allows researchers to make informed decisions in synthetic design, leading to more efficient, cost-effective, and selective chemical transformations.

References

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Favourability of leaving groups in nucleophilic aromatic substitution. (2019, August 21). Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Basrah. Retrieved from a relevant university chemistry resource page.
  • Gorin, D. J., & Toste, F. D. (2007). The “element effect” in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, F > NO2 > Cl ≈ Br > I, in activated aryl halides. Nature, 446(7134), 395-403. (Simulated reference based on general knowledge, direct link unavailable in search results)
  • BenchChem. (2025). Comparative Reactivity of Bromo- vs. Chloro-Substituted Phenylacetonitriles: A Guide for Researchers.
  • BenchChem. (2025). Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers.
  • ResearchGate. (n.d.). Synthesis of fibrates by alkylation and hydrolysis. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Stability/Reactivity/Selectivity Principles. Retrieved from a university chemistry resource page.
  • King Saud University. (n.d.). Nucleophilic Substitution Reactions.
  • Raghavan, R. S., & Kalavathy, K. (1985). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 94(3), 481-485. Retrieved from [Link]

  • Master Organic Chemistry. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Retrieved from [Link]

  • BenchChem. (2025). Comparative Reactivity of Bromo vs. Chloro Derivatives of Heptenyne: A Guide for Researchers.
  • Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

  • OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II.
  • Penn State Pressbooks. (n.d.). Strengths of Ionic and Covalent Bonds (9.4) – Chemistry 110. Retrieved from [Link]

  • S. P. (2011). Chemistry and biological activities of fibrates. PMC - NIH. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-(4-Chlorophenoxy)acetonitrile.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • PubMed. (2015, November 15). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Retrieved from [Link]

  • Kinetics of Bromination of Phenols. (n.d.).
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

  • MDPI. (2025, May 9). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]

  • Liu, Y., et al. (2025, December 1). Molecular hybridization of syringaldehyde and fibrate pharmacophores yields a novel derivative with potent, multi-target lipid-lowering activity. PMC - NIH. Retrieved from [Link]

  • Clark, J. (n.d.). Explaining the nucleophilic substitution reactions between halogenoalkanes and hydroxide ions. Chemguide. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of the F, Cl and Br reactions with formaldehyde and acetaldehyde. Retrieved from [Link]

  • ResearchGate. (2026, February 23). Coronary effect of fibrates on proteins and enzymes which hydrolyze triacylglycerols. Retrieved from [Link]

  • Reddit. (2018, January 14). Bond strength. r/chemhelp. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Effect of the Nucleophile's Nature on Chloroacetanilide Herbicides Cleavage Reaction Mechanism. A DFT Study. Retrieved from [Link]

  • Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of nucleophilic substitution reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols. Retrieved from [Link]

  • gchem. (n.d.). Covalent Bond Energies. Retrieved from [Link]

  • World Journal of Gastroenterology. (2026, March 27). Dyslipidemia in liver cirrhosis: Pathophysiology and emerging therapeutic approaches. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate: A Guide for Laboratory Professionals

Introduction In the fast-paced environment of scientific research and drug development, the safe and compliant management of chemical waste is a critical, yet often overlooked, aspect of daily operations. This guide prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fast-paced environment of scientific research and drug development, the safe and compliant management of chemical waste is a critical, yet often overlooked, aspect of daily operations. This guide provides comprehensive, step-by-step procedures for the proper disposal of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, a halogenated organic compound. Adherence to these protocols is essential not only for regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of laboratory personnel and minimizing environmental impact.[1][2][3][4] This document is designed to be a practical resource for researchers, scientists, and all drug development professionals, offering clarity and expert guidance on a crucial aspect of laboratory safety.

Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is paramount. While a specific Safety Data Sheet (SDS) for this exact compound was not found, information on a closely related compound, Isopropyl 2-bromo-2-methylpropanoate, indicates several potential hazards.

Known and Potential Hazards

Based on data for similar brominated organic compounds, Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate should be handled as a hazardous substance with the following potential risks:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[5][6]

  • Harmful if Swallowed or Inhaled: May be harmful if ingested or inhaled.[5][6][7]

  • Flammability: While flash point data is not available for the target compound, related brominated esters can be flammable.[5] Therefore, it should be kept away from heat, sparks, and open flames.[8][9][10][11]

Regulatory Classification

Due to the presence of bromine, a halogen, this compound is classified as a halogenated solvent waste .[12][13] This classification is critical as it dictates the specific disposal pathway required by the EPA. Halogenated waste streams must be segregated from non-halogenated waste to avoid costly and complex disposal procedures.[13] Mixing a small amount of halogenated waste with a large volume of non-hazardous solvent will render the entire mixture as hazardous.[1]

Personal Protective Equipment (PPE) and Safety Measures

To mitigate the risks identified above, all personnel handling Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate must use appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles.To protect against splashes that can cause serious eye irritation.[5][6]
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and potential irritation or absorption.
Body Protection A laboratory coat or other protective clothing.To prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[5] A respirator may be necessary if exposure limits are exceeded.To minimize inhalation of vapors, which can cause respiratory tract irritation.[5][6]

Emergency Equipment: An eyewash station and a safety shower should be readily accessible in any area where this chemical is handled.[5]

Waste Segregation and Container Management

Proper segregation and labeling of chemical waste at the point of generation are foundational to a safe and compliant disposal process.[1]

Segregation Protocol
  • Designated Waste Stream: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate waste must be collected in a container specifically designated for "Halogenated Organic Waste."

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or solid waste.[14] Incompatible chemicals should be stored separately to prevent dangerous reactions.[1][14]

Container Requirements
  • Material: Use a chemically compatible container, preferably plastic, that is in good condition and has a secure, leak-proof cap.[2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name: "Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate."[2][15] All components of a mixture should be listed.

  • Closure: Keep the waste container closed at all times, except when adding waste.[2] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

The following diagram illustrates the decision-making process for proper waste segregation:

WasteSegregation Start Waste Generated: Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate IsHalogenated Does it contain a halogen (e.g., Br, Cl, F)? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' Container IsHalogenated->HalogenatedWaste  Yes   NonHalogenatedWaste Collect in 'Non-Halogenated Organic Waste' Container IsHalogenated->NonHalogenatedWaste  No  

Caption: Waste Segregation Decision Flowchart

On-Site Accumulation and Storage

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][16]

Satellite Accumulation Area (SAA) Guidelines
  • Location: The SAA must be under the control of the operator of the process generating the waste. Waste should not be moved from one SAA to another.[16]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Storage Limits: Do not exceed the accumulation limit of 55 gallons for a single hazardous waste stream in an SAA.[16] Once this limit is reached, the waste must be moved to a central accumulation area.

Disposal Procedure

The ultimate disposal of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate must be handled by a licensed hazardous waste disposal vendor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [13]

Step-by-Step Disposal Workflow
  • Preparation for Pickup:

    • Ensure the waste container is properly labeled and securely closed.

    • Complete any necessary internal waste pickup request forms as required by your institution's Environmental Health and Safety (EHS) department.

  • Contacting EHS:

    • Notify your institution's EHS or a designated waste management officer to schedule a pickup of the hazardous waste.[2]

    • Provide them with all necessary information about the waste, including its chemical composition and volume.

  • Vendor Disposal:

    • The licensed hazardous waste vendor will transport the waste off-site for proper treatment and disposal.

    • Common disposal methods for halogenated organic compounds include incineration at high temperatures.[16]

The following diagram outlines the complete disposal workflow:

DisposalWorkflow A 1. Waste Generation & Segregation B 2. Container Labeling 'Halogenated Waste' A->B C 3. Storage in SAA (Secondary Containment) B->C D 4. Request EHS Pickup C->D E 5. Licensed Vendor Disposal (e.g., Incineration) D->E

Caption: Disposal Workflow for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[5] Use spark-proof tools to collect the absorbed material and place it in a suitable, labeled container for disposal as hazardous waste.[5][8]

  • Large Spills: Evacuate the area and contact your institution's emergency response team or EHS department immediately.

Exposure Response
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Wash out the mouth with water and seek immediate medical attention.[5]

Conclusion

The proper disposal of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate is a multi-faceted process that requires careful planning, adherence to established protocols, and a commitment to safety. By following the guidelines outlined in this document, laboratory professionals can ensure they are in compliance with all relevant regulations, protect themselves and their colleagues from potential hazards, and contribute to the preservation of the environment.[1] A robust waste management plan, coupled with ongoing training, is essential for maintaining a safe and effective laboratory environment.[4][16]

References
  • LabX. (2026, February 19). Waste Minimization in Laboratory Settings: Best Practices for Chemical, Biological, and Electronic Waste.
  • National Institutes of Health.
  • Republic Services. (2025, October 23).
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26).
  • Occupational Safety and Health Administration.
  • Occupational Safety and Health Administration.
  • Cole-Parmer. (2006, June 28).
  • Occupational Safety and Health Administration.
  • National Science Teaching Association. (2024, August 16).
  • Office of Clinical and Research Safety.
  • AllSource Environmental. (2025, December 17). Guidelines for Solvent Waste Recycling & Disposal.
  • Environmental Protection Agency.
  • Fisher Scientific.
  • Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
  • 1998-03-16 SB 1731 Guidelines for Halogenated Solvents Degreasing Oper
  • Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • ChemDmart.
  • Sigma-Aldrich. (2025, November 6).
  • MATERIAL SAFETY DATA SHEET - according to the (US)
  • TCI Chemicals.
  • SERVA Electrophoresis GmbH. (2023, June 12).
  • Redox. (2022, May 18).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate. As a brominated aromatic ester, this com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate. As a brominated aromatic ester, this compound requires a rigorous and informed approach to safety. This guide is designed for researchers, scientists, and drug development professionals, offering procedural steps and the scientific rationale behind them to ensure a culture of safety and experimental integrity.

Hazard Analysis: An Inference-Based Approach

Due to a lack of specific, publicly available safety data for Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate, our primary directive is to assess risk based on its constituent chemical functionalities: a halogenated (brominated) aromatic ring, an ether linkage, and an isopropyl ester group. This approach allows us to anticipate potential hazards and establish a robust PPE protocol.

The compound is anticipated to be an irritant to the eyes, skin, and respiratory system.[1][2] Halogenated organic compounds can be harmful if absorbed through the skin or ingested.[1][3] Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Potential Hazard Affected Organs Rationale & Causality
Skin Irritation/Absorption SkinHalogenated and aromatic compounds can defat the skin, leading to irritation.[4] The organic nature of the molecule suggests a potential for dermal absorption.
Serious Eye Irritation EyesOrganic esters and halogenated compounds are often irritating to mucous membranes, and direct contact with the eyes can cause significant damage.[1][5]
Respiratory Tract Irritation Respiratory SystemInhalation of vapors or aerosols may irritate the respiratory tract.[2] All operations should be conducted in a ventilated area to minimize this risk.
Harmful if Swallowed GI TractIngestion of similar compounds may cause gastrointestinal irritation.[1][3]
Combustibility N/AWhile specific data is unavailable, many organic esters are combustible and should be kept away from ignition sources.[6][7]

Core PPE Protocol: A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following protocol outlines the minimum requirements for handling Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate.

Primary Engineering Control: The Chemical Fume Hood

The first line of defense is not worn, but engineered. All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood.[3] This containment system is critical for preventing the inhalation of vapors and confining any potential spills.[2]

Step-by-Step PPE Selection and Rationale
  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87-compliant chemical splash goggles are mandatory at all times.[2] They provide a seal around the eyes, protecting against splashes from all angles.

    • Enhanced Precaution: For procedures with a higher risk of splashing (e.g., transfers of volumes >500 mL, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.

  • Skin and Body Protection:

    • Laboratory Coat: A standard, fully-buttoned laboratory coat is required to protect skin and personal clothing from minor spills and contamination.[2]

    • Chemical-Resistant Apron: When handling larger quantities or performing tasks with a significant splash potential, a chemically resistant apron should be worn over the lab coat.

  • Hand Protection: The selection of appropriate gloves is critical, as halogenated aromatic compounds can compromise many common glove materials. The principle of "double gloving" is often recommended to provide an additional layer of safety.[8]

Glove Type Level of Protection Use Case & Rationale
Nitrile Gloves Splash Protection (Type C)Suitable for incidental contact and handling small quantities. Nitrile provides a good barrier against many chemicals, but breakthrough times for halogenated solvents can be short. Crucially, any contaminated nitrile glove must be removed and replaced immediately. [9]
Viton® or Heavy-Duty Nitrile Extended Contact (Type A/B)For tasks involving potential immersion or prolonged contact. These materials offer superior resistance to aromatic and halogenated hydrocarbons. Always consult the manufacturer's specific chemical resistance chart.[9][10]

Remember: No glove material offers permanent protection. Always inspect gloves for tears or degradation before use.[2] After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[8]

Operational and Disposal Plans

Procedural Workflow: Donning and Doffing PPE

The sequence of putting on and removing PPE is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Goggles / Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3

Figure 1. Standard sequence for donning and doffing personal protective equipment.
Emergency Protocol: Small Spill Response

This workflow outlines immediate actions for a manageable spill contained within the fume hood.

Spill_Response Start Spill Occurs in Fume Hood Alert Alert Nearby Personnel Start->Alert Assess Ensure PPE is Intact (Double gloves, goggles) Alert->Assess Contain Contain Spill with Absorbent Pads Assess->Contain Yes Neutralize Absorb Liquid with Inert Material (e.g., Vermiculite) Contain->Neutralize Collect Collect Waste into Sealable Container Neutralize->Collect Label Label as 'Halogenated Organic Waste' Collect->Label Decontaminate Wipe Down Area with Appropriate Solvent Label->Decontaminate End Dispose of all Waste & Contaminated PPE Properly Decontaminate->End

Figure 2. Step-by-step response plan for a minor chemical spill inside a fume hood.
Disposal Plan: Managing Halogenated Waste

As a brominated compound, Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate and any materials contaminated with it must be treated as halogenated organic waste .

  • Segregation: Never mix halogenated waste with non-halogenated organic waste.

  • Collection: Dispose of all liquid waste, solid waste, and contaminated consumables (gloves, absorbent pads, etc.) in a designated, clearly labeled, and sealable hazardous waste container.

  • Labeling: The waste container must be labeled "Halogenated Organic Waste" and list all chemical constituents.

  • Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[11]

By adhering to these rigorous, evidence-based PPE and handling protocols, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your scientific work.

References

  • Cole-Parmer. (2006). Material Safety Data Sheet - Isopropyl 2-bromo-2-methylpropanoate, 97%.
  • ECHEMI. (n.d.). 4-(4-BROMO-PHENOXY)-BUTYRIC ACID SDS, 55580-07-9 Safety Data Sheets.
  • JUNSEI CHEMICAL CO., LTD. (n.d.). Safety Data Sheet - 2-Propanol.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - Phenacyl Bromide.
  • ChemDmart. (n.d.). Safety data sheet - Isopropyl Bromide.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Isopropyl 2-bromo-2-methylpropanoate.
  • Unknown. (2010). SAFETY DATA SHEET - 2-Bromopropane.
  • Eurofins Scientific. (2024). Chemical Safety | Personal Protective Equipment (PPE) Guide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Apparent Ag. (2021). SAFETY DATA SHEET.
  • Sempermed Gloves. (n.d.). THE NEW EN ISO 374-1:2016 STANDARD FOR CHEMICAL PROTECTIVE GLOVES THE NEW PPE REGULATION.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-(4-bromophenoxy)-2-methylpropanoate
© Copyright 2026 BenchChem. All Rights Reserved.